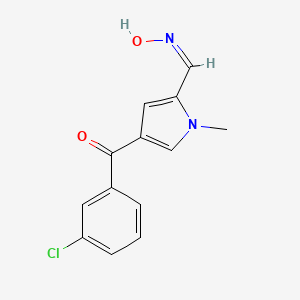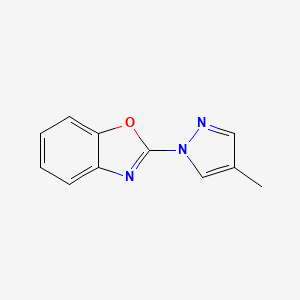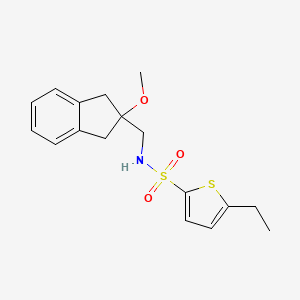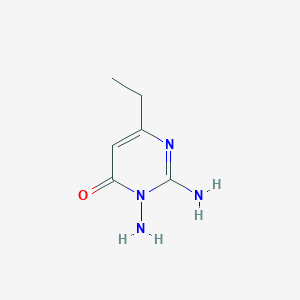![molecular formula C21H26N2O2 B2418116 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione CAS No. 1007974-49-3](/img/structure/B2418116.png)
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is a synthetic compound that combines the unique structural features of adamantane and azolidine. Adamantane, known for its rigid, diamond-like structure, imparts stability and lipophilicity to the compound, while the azolidine ring introduces potential reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and structural versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione typically involves the following steps:
Formation of Adamantanylamine: Adamantane is first converted to 1-aminoadamantane through a reaction with ammonia under high pressure and temperature.
Synthesis of Benzylazolidine: Benzylamine is reacted with a suitable azolidine precursor under acidic conditions to form benzylazolidine.
Coupling Reaction: The final step involves the coupling of 1-aminoadamantane with benzylazolidine-2,5-dione under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or ketone groups.
Reduction: The azolidine ring can be reduced to form more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Hydroxylated or ketonated derivatives of the adamantane moiety.
Reduction: Saturated azolidine derivatives.
Substitution: Various substituted benzyl derivatives, depending on the substituent introduced.
科学的研究の応用
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties due to the stability and bioavailability conferred by the adamantane moiety.
作用機序
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the azolidine ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity. This dual functionality makes the compound a versatile tool in drug discovery and development.
類似化合物との比較
Similar Compounds
1-Aminoadamantane: Known for its antiviral and antiparkinsonian properties.
Benzylazolidine Derivatives: Various derivatives are studied for their biological activities.
Uniqueness
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is unique due to the combination of the adamantane and azolidine moieties, which confer both stability and reactivity. This dual nature allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIGSJRJXBRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2418034.png)
![10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation)](/img/structure/B2418036.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)




![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)



